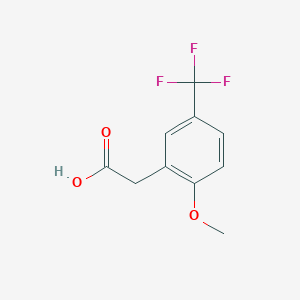

2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Descripción

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a phenylacetic acid derivative featuring a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The acetic acid moiety (-CH₂COOH) confers acidity (pKa ~3–4) and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

2-[2-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXOIMXTBVKFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid typically starts from a suitably substituted benzaldehyde derivative, such as 2-methoxy-5-(trifluoromethyl)benzaldehyde. The key step involves converting this aldehyde into the corresponding phenylacetic acid derivative by introducing the acetic acid moiety adjacent to the aromatic ring.

- Functionalization of the aromatic ring with methoxy and trifluoromethyl groups.

- Conversion of the aldehyde group to the acetic acid side chain.

- Purification and isolation of the final acid product.

Specific Preparation Route

A commonly employed synthetic route is as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material: 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Commercially available or synthesized via electrophilic substitution | Provides the aromatic core with the desired substituents |

| 2 | Formation of phenylacetic acid derivative | Reaction of benzaldehyde with reagents such as cyanide or malonate esters followed by hydrolysis | Typical solvents: diethyl ether, benzene |

| 3 | Hydrolysis and acidification | Acidic work-up using sulfuric acid and water | Converts intermediate esters or nitriles to carboxylic acid |

| 4 | Purification | Washing, drying over magnesium sulfate, distillation or recrystallization | Ensures high purity of the acid |

This method emphasizes the selective introduction of the acetic acid side chain via nucleophilic addition to the aldehyde, followed by hydrolysis to yield the acid.

Reaction Conditions and Optimization

- Solvents: Diethyl ether and benzene are commonly used as reaction media due to their ability to dissolve organic substrates and facilitate nucleophilic addition reactions.

- Temperature: Reactions are typically conducted under controlled temperatures to optimize yield and minimize side reactions.

- Purification: Washing with sulfuric acid removes impurities, while drying agents like magnesium sulfate ensure removal of residual moisture. Final purification often involves distillation or recrystallization to achieve analytical purity.

Industrial Scale Production

Industrial synthesis adapts the laboratory methods with modifications for scalability and efficiency:

- Use of continuous flow reactors to improve reaction control and throughput.

- Optimization of reagent stoichiometry and reaction times to maximize yield.

- Advanced purification techniques, including chromatography or crystallization under controlled conditions, to ensure product consistency.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reaction | Solvent | Purification | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic addition to 2-methoxy-5-(trifluoromethyl)benzaldehyde | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Reaction with malonate esters or cyanide followed by hydrolysis | Diethyl ether, benzene | Acid wash, drying, distillation | Moderate to high | Most common, well-documented |

| Alternative electrophilic substitution followed by side chain introduction | Substituted benzene derivatives | Multi-step involving nitration, reduction, and side chain formation | Various | Chromatography, recrystallization | Variable | Less direct, more complex |

Research Findings and Notes

- The presence of the trifluoromethyl group (-CF3) significantly influences the reactivity and electronic properties of the aromatic ring, requiring careful control of reaction conditions to avoid side reactions.

- Methoxy substitution (-OCH3) provides electron-donating effects, which can facilitate nucleophilic addition at the aldehyde carbon.

- Purification steps are critical due to potential side products arising from incomplete reactions or over-oxidation.

- The compound is often prepared as a precursor for derivatizing agents in stereochemical analysis, necessitating high purity and well-characterized synthetic procedures.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that 2-Methoxy-5-(trifluoromethyl)phenylacetic acid exhibits anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. For instance, studies on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro experiments revealed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells, suggesting its potential therapeutic role in inflammatory diseases.

2. Organic Synthesis

- Building Block in Synthesis : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions, making it valuable in synthetic organic chemistry .

3. Analytical Chemistry

- Chiral Analysis : The compound is utilized as a derivatizing agent in Mosher ester and amide analyses, which are NMR-based methods for determining the absolute configuration of chiral centers in secondary alcohols and amines. This application underscores its significance in stereochemical studies .

1. Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cell lines. The results indicated that treatment led to increased markers of apoptosis and decreased cell viability, highlighting its potential as an anticancer agent.

2. Inflammatory Response Study

Research conducted on macrophage cells demonstrated that this compound significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6. This finding suggests that it may be effective in treating conditions characterized by chronic inflammation.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in various applications .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Substituent Position Effects :

- 2-Methoxy vs. 3-Methoxy : The methoxy group at position 2 (ortho to acetic acid) in the target compound may sterically hinder rotation, whereas position 3 (meta) analogs exhibit distinct electronic profiles due to resonance effects .

- Trifluoromethyl vs. Trifluoromethoxy : Replacing -CF₃ with -OCF₃ (e.g., in 3-Methyl-5-(trifluoromethoxy)phenylacetic acid) introduces oxygen, increasing polarity but reducing lipophilicity .

Core Structure Variations :

- Phenylacetic Acid vs. Benzoic Acid : Benzoic acid derivatives (e.g., 4-(2-Methoxy-5-(trifluoromethyl)phenyl)benzoic acid) lack the acetic acid side chain, reducing acidity (higher pKa) and hydrogen-bonding capacity compared to phenylacetic acids .

Actividad Biológica

2-Methoxy-5-(trifluoromethyl)phenylacetic acid (MTPA) is an organic compound notable for its diverse applications in scientific research, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, cellular effects, and pharmacokinetics, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H9F3O3

Molecular Weight : 232.17 g/mol

Functional Groups : Methoxy (-OCH₃), Trifluoromethyl (-CF₃), Carboxylic acid (-COOH)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design and synthesis.

MTPA primarily functions as a derivatizing agent in the analysis of secondary alcohols and amines through Mosher ester and amide methodologies. Its mechanism involves:

- Target Interactions : MTPA interacts with secondary alcohols to form esters or amides, facilitating stereochemical analysis.

- Biochemical Pathways : It is involved in metabolic pathways mediated by cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.

Antimicrobial Properties

Research indicates that derivatives of MTPA exhibit antimicrobial activity. A study showed that compounds derived from MTPA demonstrated significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

MTPA has been explored for its anti-inflammatory properties. In vitro studies indicate that it can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

Cellular Effects

MTPA influences various cellular processes:

- Cell Signaling : It modulates signaling pathways related to cell proliferation and apoptosis. For instance, it can activate or inhibit pathways such as ERK1/2 phosphorylation in response to cellular stimuli .

- Gene Expression : The compound affects gene expression profiles associated with metabolic processes and stress responses.

Absorption and Distribution

MTPA's bioavailability is influenced by its chemical structure and interaction with transport proteins. Studies suggest that it is absorbed efficiently due to its lipophilic nature, which enhances its distribution across cell membranes .

Metabolism

MTPA undergoes metabolism primarily via cytochrome P450 enzymes, leading to oxidation and conjugation with glucuronic acid or sulfate. This metabolic pathway is essential for its elimination from the body.

Study on Antimicrobial Activity

In a recent study focusing on MTPA derivatives, researchers tested their efficacy against Escherichia coli and Staphylococcus aureus. The results indicated a promising antimicrobial effect with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used.

| Derivative | MIC (µg/mL) | Activity |

|---|---|---|

| MTPA Derivative A | 20 | Moderate |

| MTPA Derivative B | 10 | Strong |

| MTPA Derivative C | 50 | Weak |

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of MTPA in a mouse model of inflammation. The administration of MTPA resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| MTPA Treatment | 80 | 100 |

Q & A

Q. What are the key considerations for synthesizing 2-Methoxy-5-(trifluoromethyl)phenylacetic acid in the laboratory?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions using trifluoromethyl-substituted precursors. Key steps include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Purification : Recrystallization (melting point range: 69–70°C for enantiomers; purity >97% by HPLC) .

- Storage : Store enantiomers at 0–6°C to prevent racemization .

- Purity validation : Use HPLC with chiral columns (e.g., Chiralpak® AD-H) and UV detection at 254 nm .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine multiple analytical techniques:

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Stability : Stable under dry, cool conditions; avoid heat/moisture to prevent decomposition .

- Incompatibilities : Reacts violently with strong acids/oxidizing agents (e.g., HNO₃, KMnO₄) .

- PPE : Use nitrile gloves, fume hood, and eye protection. No acute toxicity data available; treat as hazardous .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how is optical purity quantified?

- Methodological Answer :

- Chiral derivatization : Use (R)- or (S)-Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters, analyzed via ¹⁹F NMR .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel® OD) with polar organic mobile phases. Optical purity >99.5% ee is achievable .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm for enantiomeric confirmation .

Q. What strategies address conflicting spectroscopic data (e.g., unexpected NMR shifts) in structural studies?

- Methodological Answer :

- Solvent effects : Test in deuterated DMSO or CDCl₃ to resolve hydrogen bonding anomalies.

- Dynamic NMR : Perform variable-temperature studies to identify conformational exchange (e.g., rotamers).

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (requires high-purity samples) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing effect : The -CF₃ group deactivates the aromatic ring, directing electrophiles to the methoxy-substituted position.

- Kinetic studies : Compare reaction rates with non-fluorinated analogs using UV-Vis or LC-MS monitoring.

- DFT calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or purity levels?

- Methodological Answer :

- Source validation : Cross-check with peer-reviewed journals (e.g., reports mp 69–70°C for enantiomers).

- Reproduce conditions : Ensure identical synthesis/purification protocols (e.g., solvent gradient in HPLC).

- Impact assessment : Test biological activity variations due to purity differences (e.g., IC₅₀ assays) .

Applications in Advanced Studies

Q. What role does this compound play in studying enzyme inhibition or receptor binding?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.